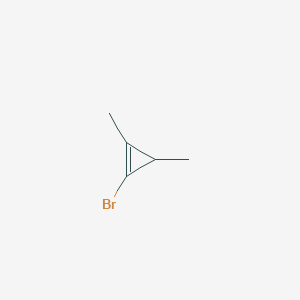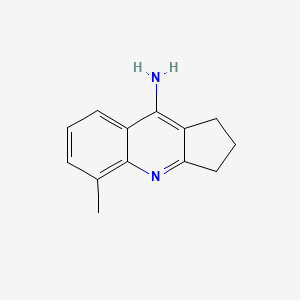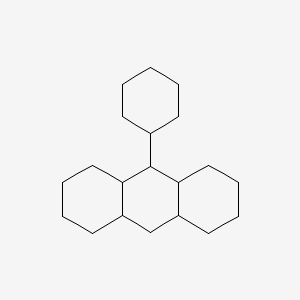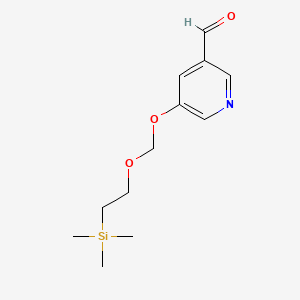
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is an organic compound that features a nicotinaldehyde core with a 5-position substitution of a 2-(trimethylsilyl)ethoxy)methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the reaction of nicotinaldehyde with 2-(trimethylsilyl)ethanol in the presence of a suitable base to form the 2-(trimethylsilyl)ethoxy derivative. This intermediate is then reacted with methoxy groups under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can be used to introduce new functional groups.
Major Products Formed
Oxidation: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinic acid.
Reduction: 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and interactions by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-[(trimethylsilyl)oxy]benzoic acid: Similar in having a trimethylsilyl group and methoxy substitution.
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl ethoxy group.
5-Methoxy-2-methylindole: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde is unique due to its combination of a nicotinaldehyde core with a 2-(trimethylsilyl)ethoxy)methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NO3Si |
|---|---|
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
BABWFMNDTNICCV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)

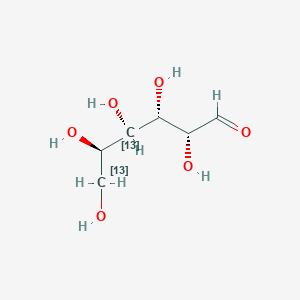
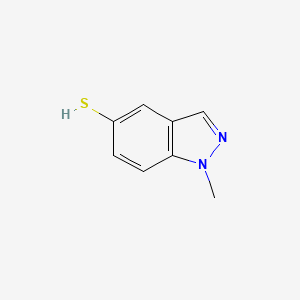





![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
